molecular formula C14H13NO2 B14664739 2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 42986-00-5

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B14664739
CAS No.: 42986-00-5
M. Wt: 227.26 g/mol
InChI Key: DEYGAEBOWQIRFY-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione is a chemical compound that features a pyrrolidine ring attached to an indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of pyrrolidine with an indene-dione derivative under specific conditions. One common method involves the condensation of pyrrolidine with 1H-indene-1,3(2H)-dione in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrrolidine ring or the indene-dione moiety can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The pyrrolidine ring and indene-dione moiety can interact with various enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.

    Indene-1,3-dione: Shares the indene-dione moiety but lacks the pyrrolidine ring.

    Pyrrolidin-2,5-dione: Another related compound with a pyrrolidine ring and two ketone groups.

Uniqueness

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione is unique due to the combination of the pyrrolidine ring and the indene-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

42986-00-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(pyrrolidin-1-ylmethylidene)indene-1,3-dione

InChI

InChI=1S/C14H13NO2/c16-13-10-5-1-2-6-11(10)14(17)12(13)9-15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2

InChI Key

DEYGAEBOWQIRFY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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